molecular formula C6H12N2O B15323483 (5R)-5-(2-aminoethyl)pyrrolidin-2-one

(5R)-5-(2-aminoethyl)pyrrolidin-2-one

Cat. No.: B15323483
M. Wt: 128.17 g/mol
InChI Key: MVONUEUNUKAERG-RXMQYKEDSA-N
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Description

(5R)-5-(2-aminoethyl)pyrrolidin-2-one is a chiral compound with a pyrrolidinone ring structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s unique structure allows it to interact with biological systems in specific ways, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-5-(2-aminoethyl)pyrrolidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-pyrrolidin-2-one and 2-bromoethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(5R)-5-(2-aminoethyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different amine derivatives.

Scientific Research Applications

(5R)-5-(2-aminoethyl)pyrrolidin-2-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a building block in the synthesis of pharmaceuticals.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Researchers investigate its interactions with biological systems to understand its potential therapeutic effects.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5R)-5-(2-aminoethyl)pyrrolidin-2-one involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (5S)-5-(2-aminoethyl)pyrrolidin-2-one: The enantiomer of the compound with similar but distinct biological activity.

    N-(2-aminoethyl)pyrrolidin-2-one: A related compound with a different substitution pattern on the pyrrolidinone ring.

Uniqueness

(5R)-5-(2-aminoethyl)pyrrolidin-2-one is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or other similar compounds. This uniqueness makes it valuable for studying stereochemistry and its effects on biological systems.

Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

(5R)-5-(2-aminoethyl)pyrrolidin-2-one

InChI

InChI=1S/C6H12N2O/c7-4-3-5-1-2-6(9)8-5/h5H,1-4,7H2,(H,8,9)/t5-/m1/s1

InChI Key

MVONUEUNUKAERG-RXMQYKEDSA-N

Isomeric SMILES

C1CC(=O)N[C@H]1CCN

Canonical SMILES

C1CC(=O)NC1CCN

Origin of Product

United States

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